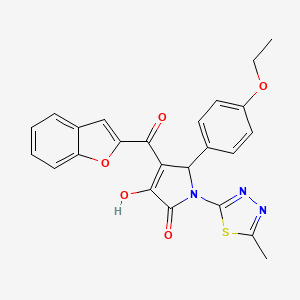![molecular formula C18H11Br2NO5S B12136106 3-({5-[(3,5-Dibromo-4-hydroxyphenyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl} methyl)benzoic acid](/img/structure/B12136106.png)
3-({5-[(3,5-Dibromo-4-hydroxyphenyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl} methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({5-[(3,5-Dibromo-4-hydroxyphenyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl} methyl)benzoic acid is an organic compound with a complex structure that includes bromine, hydroxyl, and thiazolidinone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({5-[(3,5-Dibromo-4-hydroxyphenyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl} methyl)benzoic acid typically involves multiple steps. One common method starts with the bromination of 4-hydroxybenzoic acid to produce 3,5-dibromo-4-hydroxybenzoic acid . This intermediate is then reacted with thiazolidinone derivatives under specific conditions to form the final compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-({5-[(3,5-Dibromo-4-hydroxyphenyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl} methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atoms can be reduced to form debrominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups such as amino or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
3-({5-[(3,5-Dibromo-4-hydroxyphenyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl} methyl)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-({5-[(3,5-Dibromo-4-hydroxyphenyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl} methyl)benzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-4-hydroxybenzoic acid: Shares the dibromo and hydroxy functional groups but lacks the thiazolidinone moiety.
3,5-Dibromo-4-hydroxybenzaldehyde: Similar structure but with an aldehyde group instead of the carboxylic acid.
3,5-Dibromobenzoic acid: Contains the dibromo substitution but lacks the hydroxy and thiazolidinone groups.
Uniqueness
The uniqueness of 3-({5-[(3,5-Dibromo-4-hydroxyphenyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl} methyl)benzoic acid lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H11Br2NO5S |
|---|---|
Molecular Weight |
513.2 g/mol |
IUPAC Name |
3-[[(5Z)-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoic acid |
InChI |
InChI=1S/C18H11Br2NO5S/c19-12-5-10(6-13(20)15(12)22)7-14-16(23)21(18(26)27-14)8-9-2-1-3-11(4-9)17(24)25/h1-7,22H,8H2,(H,24,25)/b14-7- |
InChI Key |
XSNABTLZEYETQD-AUWJEWJLSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C(=O)O)CN2C(=O)/C(=C/C3=CC(=C(C(=C3)Br)O)Br)/SC2=O |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CN2C(=O)C(=CC3=CC(=C(C(=C3)Br)O)Br)SC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1E)-1-{[4-(propan-2-yl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B12136033.png)
![4-[({[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12136035.png)

![3,6,6-trimethyl-4-oxo-N-[4-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide](/img/structure/B12136050.png)
![1'-[3-(dimethylamino)propyl]-3'-[(4-ethoxyphenyl)carbonyl]-1-ethyl-4'-hydroxyspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12136057.png)
![2-hydroxy-5-({[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid](/img/structure/B12136067.png)
![2-[(4-Bromophenyl)imino]-5-ethyl-1,3-thiazolidin-4-one](/img/structure/B12136088.png)
![2-bromo-9-(4-chlorophenyl)-14-methylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4'-cyclohexane]](/img/structure/B12136090.png)



![11,13-dimethyl-6-[4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B12136107.png)
